molecular formula C38H74O4 B130174 bis(11-methyldodecyl) dodecanedioate CAS No. 143009-09-0

bis(11-methyldodecyl) dodecanedioate

Cat. No.: B130174
CAS No.: 143009-09-0
M. Wt: 595 g/mol
InChI Key: XLXMYOUBZINZAX-UHFFFAOYSA-N
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Description

bis(11-methyldodecyl) dodecanedioate: is an organic compound derived from dodecanedioic acid and isotridecyl alcohol. It is a diester, meaning it contains two ester functional groups. This compound is used in various industrial applications, particularly as a plasticizer, which enhances the flexibility and durability of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, diisotridecyl ester typically involves the esterification of dodecanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Dodecanedioic acid+2Isotridecyl alcoholDodecanedioic acid, diisotridecyl ester+2Water\text{Dodecanedioic acid} + 2 \text{Isotridecyl alcohol} \rightarrow \text{bis(11-methyldodecyl) dodecanedioate} + 2 \text{Water} Dodecanedioic acid+2Isotridecyl alcohol→Dodecanedioic acid, diisotridecyl ester+2Water

Industrial Production Methods: Industrial production of this compound often employs continuous esterification processes. The reaction mixture is heated and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: As mentioned, the primary reaction for the synthesis of dodecanedioic acid, diisotridecyl ester is esterification.

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to dodecanedioic acid and isotridecyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

Major Products:

    Hydrolysis: Dodecanedioic acid and isotridecyl alcohol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Chemistry:

    Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.

    Lubricants: Acts as a component in the formulation of high-performance lubricants.

Biology and Medicine:

    Biocompatible Materials: Research is ongoing into its use in biocompatible materials for medical applications.

Industry:

    Coatings and Adhesives: Enhances the properties of coatings and adhesives, providing better performance and longevity.

Mechanism of Action

The primary mechanism of action for dodecanedioic acid, diisotridecyl ester in its applications is through its plasticizing effect. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This effect is achieved through the ester functional groups interacting with the polymer chains, allowing for greater movement and flexibility.

Comparison with Similar Compounds

  • Dodecanedioic acid, diethyl ester
  • Dodecanedioic acid, dibutyl ester
  • Dodecanedioic acid, dioctyl ester

Comparison:

  • bis(11-methyldodecyl) dodecanedioate has longer alkyl chains compared to diethyl and dibutyl esters, providing greater flexibility and lower volatility.
  • Compared to dioctyl ester, diisotridecyl ester offers better performance in high-temperature applications due to its higher molecular weight and thermal stability.

This compound’s unique properties make it particularly valuable in applications requiring enhanced flexibility, durability, and thermal stability.

Properties

CAS No.

143009-09-0

Molecular Formula

C38H74O4

Molecular Weight

595 g/mol

IUPAC Name

bis(11-methyldodecyl) dodecanedioate

InChI

InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3

InChI Key

XLXMYOUBZINZAX-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

143009-09-0
84731-63-5

Synonyms

Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich

Origin of Product

United States

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